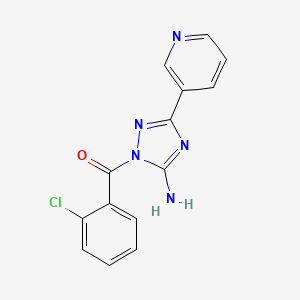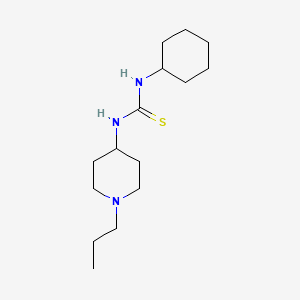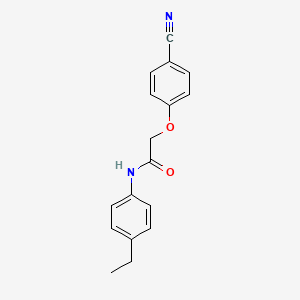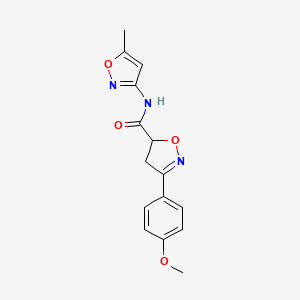![molecular formula C18H15NO B5883847 4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine](/img/structure/B5883847.png)
4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine, also known as MNP or NBM, is a chemical compound that has gained significant attention in recent years due to its potential scientific research applications. This compound belongs to the family of styrylpyridine derivatives and has been studied extensively for its ability to selectively bind to and label beta-amyloid plaques in Alzheimer's disease.
Wirkmechanismus
4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine selectively binds to beta-amyloid plaques in the brain and emits fluorescence upon excitation with light. This property makes it an ideal tool for the detection and imaging of beta-amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have low cytotoxicity and does not affect cell viability or cause any significant changes in cellular morphology. It has also been shown to have high specificity for beta-amyloid plaques and does not bind to other proteins or structures in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine in lab experiments has several advantages, including its high specificity for beta-amyloid plaques, low cytotoxicity, and ability to emit fluorescence upon excitation with light. However, there are also limitations to its use, including its relatively high cost and the need for specialized equipment for fluorescence imaging.
Zukünftige Richtungen
There are several potential future directions for the use of 4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine in scientific research. One area of interest is the development of new drugs for the treatment of Alzheimer's disease based on the selective binding properties of this compound. Another area of interest is the use of this compound in combination with other imaging techniques to better understand the progression of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis and properties of this compound for improved lab experiments and clinical applications.
Synthesemethoden
The synthesis of 4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine involves the reaction of 2-methoxy-1-naphthaldehyde with 4-vinylpyridine in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction and yields this compound as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine has been widely used in scientific research as a fluorescent probe for the detection and imaging of beta-amyloid plaques in Alzheimer's disease. It has also been studied for its potential use in the development of new drugs for the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-[(E)-2-(2-methoxynaphthalen-1-yl)ethenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-20-18-9-7-15-4-2-3-5-16(15)17(18)8-6-14-10-12-19-13-11-14/h2-13H,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCSSMMXJBCOIO-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=C/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5883793.png)


![N-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5883798.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5883833.png)
![3-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5883839.png)
amino]ethanol](/img/structure/B5883840.png)

![1-ethyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5883854.png)